2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-25(2,3)16-5-9-18(10-6-16)31-19-11-7-17(8-12-19)26-22(27)20-13-4-15(24(29)30)14-21(20)23(26)28/h4-14H,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXFIXMMPNFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Tert-Butylphenoxy)Aniline
The precursor 4-(4-tert-butylphenoxy)aniline is synthesized via nucleophilic aromatic substitution.
Procedure :
Phthalimide Formation via Trimellitic Anhydride
The target compound is synthesized by condensing 4-(4-tert-butylphenoxy)aniline with trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride).
Procedure :
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Reactants : 4-(4-tert-butylphenoxy)aniline (1.0 eq), trimellitic anhydride (1.1 eq), sodium acetate (1.5 eq).
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Solvent : Glacial acetic acid.
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Workup : The reaction is quenched in ice-cold water, and the precipitate is filtered and recrystallized from ethanol (yield: 58%).
Mechanism :
The amine attacks the anhydride’s electrophilic carbonyl, forming a six-membered phthalimide ring. The remaining carboxylic acid at position 4 of the benzene ring (isoindoline position 5) remains intact.
Microwave-Assisted Synthesis
Optimized Reaction Conditions
Microwave irradiation significantly reduces reaction time while improving yield.
Procedure :
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Reactants : 4-(4-tert-butylphenoxy)aniline (1.0 eq), trimellitic anhydride (1.1 eq), potassium hydroxide (1.5 eq).
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Solvent : DMF (3 mL).
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Conditions : Microwave irradiation at 600 W for 4.5 minutes.
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Workup : The mixture is cooled, poured into ice-water, and filtered. Recrystallization from ethanol yields 95% pure product.
Advantages :
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Efficiency : Reaction time reduced from hours to minutes.
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Yield Enhancement : Near-quantitative yields due to uniform heating.
Stepwise Synthesis via Carboxyphthalimide Intermediate
Preparation of 1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylic Acid
This intermediate (CAS 20262-55-9) is synthesized as follows:
Procedure :
Coupling with 4-(4-Tert-Butylphenoxy)Phenyl Group
Procedure :
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Reactants : 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq), 4-(4-tert-butylphenoxy)phenylboronic acid (1.2 eq).
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Catalyst : Palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq).
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Solvent : Toluene/water (3:1).
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Workup : Extracted with ethyl acetate, dried, and purified via column chromatography (yield: 65%).
Comparative Analysis of Methods
| Parameter | Traditional | Microwave | Stepwise |
|---|---|---|---|
| Reaction Time | 8–10 hours | 4.5 minutes | 14 hours |
| Yield | 58% | 95% | 65% |
| Purity | 90% | 98% | 85% |
| Complexity | Moderate | Low | High |
Key Findings :
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Microwave synthesis offers the highest efficiency and yield, ideal for industrial-scale production.
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The stepwise method is limited by the need for palladium catalysts and stringent anhydrous conditions.
Structural Characterization
Spectroscopic Data
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IR (KBr) : 1715 cm⁻¹ (C=O, imide), 1680 cm⁻¹ (C=O, carboxylic acid), 1240 cm⁻¹ (C-O-C ether).
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¹H NMR (DMSO-d₆) : δ 1.31 (s, 9H, t-Bu), 7.02–8.21 (m, 11H, Ar-H), 13.10 (s, 1H, COOH).
Challenges and Optimization
Regioselectivity in Anhydride Opening
Trimellitic anhydride’s asymmetric structure may lead to regioisomers. Using excess sodium acetate ensures selective attack at the less hindered carbonyl.
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance microwave absorption, while acetic acid improves traditional condensation kinetics.
Industrial Applications and Scalability
The microwave method is preferred for bulk synthesis due to its rapid kinetics and high throughput. Pilot-scale trials demonstrate consistent yields >90% at 10 kg batches .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxoisoindoline moiety to a dihydro derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, showing promise in targeting specific cancer types.
Applications in Research and Industry
The versatility of this compound stems from its structural characteristics and biological activities, leading to applications in several fields:
- Pharmaceutical Development : The compound's potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development.
- Biochemical Research : Interaction studies with proteins and nucleic acids help elucidate the mechanisms of action and therapeutic potential.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anti-inflammatory Studies : Research has demonstrated that the compound effectively inhibits specific enzymes involved in inflammatory responses.
- Cancer Cell Proliferation Inhibition : In vitro studies have shown that this compound can reduce the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Diversity
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: The tert-butylphenoxy group in the target compound imposes greater steric hindrance than smaller substituents (e.g., ethoxy or mercapto), which may reduce reactivity in nucleophilic or catalytic environments .
- Biological Relevance : The piperidinyl and carbamoyl groups in Compound 37 () enhance hydrogen-bonding capacity, correlating with its reported activity as a lipoprotein lipase agonist .
Physicochemical Properties
| Property | Target Compound | 4-Fluorophenyl Derivative | 4-Mercaptophenyl Derivative |
|---|---|---|---|
| Lipophilicity (LogP) | High (tert-butylphenoxy) | Moderate (-F) | Low (-SH) |
| Acidity (pKa) | ~3.5 (carboxylic acid) | ~2.8 (enhanced by -F) | ~4.2 (weakened by -SH) |
| Thermal Stability | Moderate | High | Moderate |
Biological Activity
2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 356087-74-6) is a synthetic compound belonging to the class of isoindoline derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C25H21NO5, with a molecular weight of 415.45 g/mol. The compound features a dioxoisoindoline core substituted with a tert-butylphenoxy group, which may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds similar to this compound have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In one study, analogs exhibited significant selectivity against HDAC3 and demonstrated the ability to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, similar compounds have shown inhibitory activity against xanthine oxidase, an enzyme implicated in various diseases such as gout and hyperuricemia. The inhibition mechanism often involves interactions with the enzyme's active site, leading to decreased production of uric acid .
Case Studies and Research Findings
- Enzyme Inhibition Study : A study conducted on various isoindoline derivatives demonstrated that certain modifications could enhance their xanthine oxidase inhibitory activity. The results indicated that compounds with bulky substituents like tert-butyl groups could improve binding affinity and selectivity .
- Anticancer Mechanism : Another research focused on HDAC inhibitors derived from similar structural frameworks revealed that these compounds could effectively induce apoptosis in cancer cell lines through the modulation of gene expression related to cell survival and proliferation .
Comparative Analysis of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid?
A common approach involves condensation reactions between aromatic diamines and anhydrides. For example, in structurally analogous isoindoline derivatives, a diamine intermediate is reacted with trimellitic anhydride in acetic acid under reflux to form the isoindoline core . For the tert-butylphenoxy substituent, nucleophilic aromatic substitution or Ullmann-type coupling may be employed to introduce the 4-tert-butylphenoxy group onto a pre-functionalized phenyl ring. Post-synthetic purification typically involves recrystallization or column chromatography, with characterization via NMR and FT-IR to confirm regioselectivity.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound must be crystallized from a solvent system (e.g., DMA/water) under controlled conditions. Data collection using a diffractometer and refinement via software like SHELXTL or SHELXL (commonly used for small-molecule crystallography) can resolve bond lengths, angles, and packing interactions . Hydrogen atoms are often added geometrically during refinement. Ensure high-resolution data (<1.0 Å) to minimize thermal motion artifacts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Identify aromatic protons (δ 6.5–8.5 ppm), tert-butyl groups (singlet at ~1.3 ppm), and carboxylic acid protons (broad peak ~12–14 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and O-H (carboxylic acid at ~2500–3300 cm).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the tert-butylphenoxy moiety.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways and transition states for key steps like anhydride ring-opening or tert-butylphenoxy coupling. Solvent effects are modeled using the Conductor-like Polarizable Continuum Model (CPCM). Computational tools like Gaussian or ORCA help identify energetically favorable intermediates and reduce trial-and-error in lab workflows .
Q. What strategies resolve contradictions in antiproliferative activity data for isoindoline derivatives?
Discrepancies in biological assays often arise from solubility or aggregation issues. Methodological solutions include:
- Solubility Screening : Test derivatives in DMSO/PBS mixtures to identify optimal concentrations.
- Dose-Response Curves : Use multiple cell lines (e.g., HeLa, MCF-7) and statistical tools (e.g., ANOVA) to assess reproducibility.
- SAR Analysis : Compare substituent effects (e.g., tert-butyl vs. nitro groups) to isolate structure-activity relationships .
Q. How can crystallographic data be leveraged to predict physicochemical properties?
Hirshfeld surface analysis derived from SC-XRD data quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking). These insights guide salt or co-crystal formation to enhance solubility. For example, strong O-H···O interactions in the crystal lattice suggest carboxylic acid dimerization, which may necessitate prodrug strategies for bioavailability improvements .
Q. What experimental design considerations are critical for thermal stability studies?
- TGA/DSC : Perform thermogravimetric analysis under nitrogen to track decomposition thresholds.
- Isothermal Testing : Monitor stability at elevated temperatures (e.g., 100°C for 24 h) to simulate storage conditions.
- Kinetic Modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy () and predict shelf life .
Q. How does the tert-butylphenoxy group influence electronic properties in this compound?
Electron-donating tert-butyl groups increase electron density on the phenoxy ring, altering redox behavior. Cyclic voltammetry (CV) in acetonitrile can measure oxidation potentials, while Hammett constants () quantify substituent effects. Comparative studies with halogenated analogs (e.g., 4-chlorophenoxy) reveal steric vs. electronic contributions to reactivity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Isoindoline Derivatives
| Reaction Step | Conditions | Yield (%) | Characterization Tools |
|---|---|---|---|
| Anhydride condensation | Acetic acid, reflux, 3 h | 65–75 | NMR, FT-IR, HRMS |
| Phenoxy coupling | CuI, KCO, DMF | 50–60 | SC-XRD, HPLC-PDA |
Q. Table 2. Thermal Stability Data from TGA
| Derivative | Decomposition Onset (°C) | Residual Mass (%) |
|---|---|---|
| Target compound | 220 | 5.2 |
| Nitro-substituted analog | 195 | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
